1-(1-Methylcyclobutyl)piperazine
Description
1-(1-Methylcyclobutyl)piperazine (CAS: 82534-54-1) is a piperazine derivative featuring a methyl-substituted cyclobutyl group attached to the nitrogen atom of the piperazine ring. This structural motif introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl- or aryl-substituted piperazines.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(1-methylcyclobutyl)piperazine |
InChI |
InChI=1S/C9H18N2/c1-9(3-2-4-9)11-7-5-10-6-8-11/h10H,2-8H2,1H3 |
InChI Key |
HOXMOFQINWVXND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylcyclobutyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative .
Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This approach involves the reaction of a protonated piperazine with a suitable alkylating agent in the presence of a metal ion-supported catalyst .
Industrial Production Methods
Industrial production of 1-(1-Methylcyclobutyl)piperazine may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. The use of microwave reactors and supported catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylcyclobutyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or sulfonates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Scientific Research Applications
- Chemistry 1-(1-Methylcyclobutyl)piperazine serves as a building block in synthesizing complex organic molecules.
- Biology It is used in studying enzyme inhibitors and receptor modulators.
- Medicine This compound is investigated for its potential use in pharmaceuticals, including as an antipsychotic, antidepressant, and anti-cancer agent. Specifically, piperazine moieties have demonstrated a range of bioactivities, including antitumor, antibacterial, and anti-inflammatory activities .
Related Compounds and Research
While specific case studies and comprehensive data tables for 1-(1-Methylcyclobutyl)piperazine are not available in the search results, research on related piperazine compounds provides insight into potential applications:
- Anticancer Activity Piperazine-containing molecules have shown selectivity for HepG-2 cancer cells and have exhibited cytotoxic activity against SMMC-7721, HepG2, and Hep3B cell lines . These compounds can inhibit MEK1 kinase activity and induce apoptosis in cancer cells .
- 1-Methylpiperazine This compound is an important organic synthesis intermediate used in the pharmaceutical industry and the synthesis of drugs such as Ofloxacine USP 23, leoponex, Virga, and Zopiclone . It is also used in the production of agricultural chemicals, dyestuffs, and plastics .
- Synthesis Method 1-methylpiperazine can be synthesized by converting 1,4-dimethyl piperazine into 1-methyl piperazine through a transmethylation reaction using 1,4-dimethyl piperazine and organic amine or ammonia in the presence of a catalyst .
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclobutyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the paralysis of certain parasites . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural and Physicochemical Properties
Piperazine derivatives vary significantly in their substituents, influencing their physicochemical and pharmacological profiles. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
¹Predicted based on cyclobutyl group’s moderate hydrophobicity compared to aryl substituents.
Pharmacological and Functional Comparisons
Serotonin Receptor Interactions
- TFMPP and BZP : Both act as serotonin receptor agonists, with TFMPP showing 65-fold selectivity for 5-HT1B receptors and BZP exhibiting amphetamine-like effects .
Anticancer Activity
- 1-(4-Chlorobenzhydryl)piperazine derivatives : Demonstrated potent cytotoxicity against liver (IC₅₀: 2–10 µM) and breast cancer cell lines (e.g., MCF7) .
- Target Compound : Unreported, but the methylcyclobutyl group’s electron-donating properties may alter cytotoxicity compared to chlorobenzhydryl derivatives.
Metabolism and Toxicity
Biological Activity
1-(1-Methylcyclobutyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroactive effects. This article delves into the biological activity of 1-(1-Methylcyclobutyl)piperazine, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
1-(1-Methylcyclobutyl)piperazine can be characterized by its molecular formula and a molecular weight of 170.26 g/mol. The compound's structure features a piperazine ring substituted with a 1-methylcyclobutyl group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N2 |
| Molecular Weight | 170.26 g/mol |
| IUPAC Name | 1-(1-Methylcyclobutyl)piperazine |
| SMILES | CC1(CCCCC1)N2CCN(C2)C |
Neuroactive Effects
Piperazines are also recognized for their neuroactive properties. Compounds in this class have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation can lead to effects such as anxiolytic or antidepressant activities. While direct evidence for 1-(1-Methylcyclobutyl)piperazine's neuroactivity is sparse, its structural characteristics position it as a candidate for further investigation in this area .
The biological activity of 1-(1-Methylcyclobutyl)piperazine may involve several mechanisms:
- Microtubule Inhibition: Similar to other piperazines, it may disrupt microtubule polymerization, leading to cell cycle arrest.
- Receptor Modulation: Potential interaction with neurotransmitter receptors could influence signaling pathways related to mood and anxiety.
- Apoptosis Induction: By sensitizing cancer cells to apoptotic signals, it may enhance the efficacy of existing therapies.
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of piperazine derivatives. These investigations reveal that modifications at various positions on the piperazine ring can significantly affect their biological potency. For instance, substituents that enhance lipophilicity or alter electronic properties may improve receptor binding affinities and therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
